![molecular formula C32H54O4 B14731480 Didecyl 2-[(3-methylphenyl)methyl]butanedioate CAS No. 5864-89-1](/img/structure/B14731480.png)
Didecyl 2-[(3-methylphenyl)methyl]butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didecyl 2-[(3-methylphenyl)methyl]butanedioate is an organic compound with the molecular formula C({28})H({46})O(_{4}). It is a didecyl ester of butanedioic acid, where the butanedioic acid is substituted with a 3-methylphenylmethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of didecyl 2-[(3-methylphenyl)methyl]butanedioate typically involves the esterification of butanedioic acid with didecyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction can be represented as follows:
Butanedioic acid+2Didecyl alcoholAcid catalystDidecyl 2-[(3-methylphenyl)methyl]butanedioate+2Water
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is typically carried out in a continuous flow reactor to maximize efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the production of high-quality ester.
Analyse Chemischer Reaktionen
Types of Reactions
Didecyl 2-[(3-methylphenyl)methyl]butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) and sodium borohydride (NaBH(_4)) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters
Wissenschaftliche Forschungsanwendungen
Didecyl 2-[(3-methylphenyl)methyl]butanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a plasticizer in the production of polymers and as a lubricant in various industrial applications.
Wirkmechanismus
The mechanism of action of didecyl 2-[(3-methylphenyl)methyl]butanedioate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release the corresponding alcohols and acids, which can then interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanedioic acid, 2-[(3-methylphenyl)methyl]-: A similar compound with a different ester group.
Didecyl butanedioate: Lacks the 3-methylphenylmethyl substitution.
Didecyl phthalate: A structurally similar compound with different functional groups.
Uniqueness
Didecyl 2-[(3-methylphenyl)methyl]butanedioate is unique due to the presence of both didecyl and 3-methylphenylmethyl groups, which confer specific chemical and physical properties. These properties make it suitable for a wide range of applications, from organic synthesis to industrial uses.
Eigenschaften
CAS-Nummer |
5864-89-1 |
|---|---|
Molekularformel |
C32H54O4 |
Molekulargewicht |
502.8 g/mol |
IUPAC-Name |
didecyl 2-[(3-methylphenyl)methyl]butanedioate |
InChI |
InChI=1S/C32H54O4/c1-4-6-8-10-12-14-16-18-23-35-31(33)27-30(26-29-22-20-21-28(3)25-29)32(34)36-24-19-17-15-13-11-9-7-5-2/h20-22,25,30H,4-19,23-24,26-27H2,1-3H3 |
InChI-Schlüssel |
YPGIGEBPEYLFJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC(=O)CC(CC1=CC=CC(=C1)C)C(=O)OCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







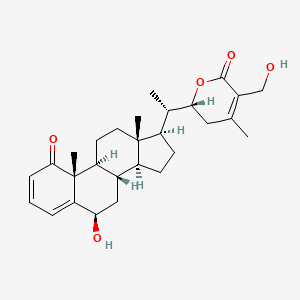

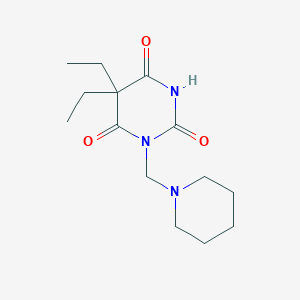
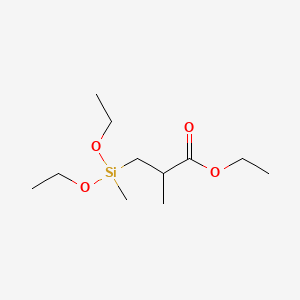
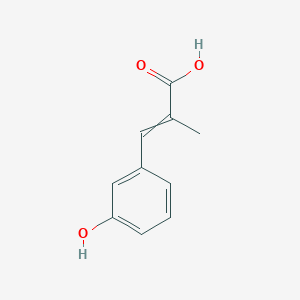
![[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]urea](/img/structure/B14731475.png)
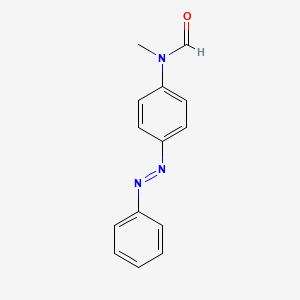
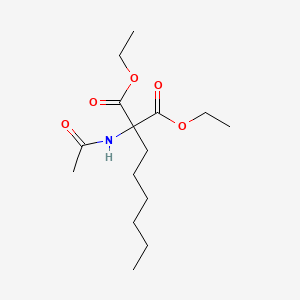
![N-{[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}-2-fluorobenzene-1-sulfonamide](/img/structure/B14731487.png)
